3-Ethoxy-2,6-difluoroaniline
Overview
Description
3-Ethoxy-2,6-difluoroaniline is a chemical compound belonging to the class of anilines. It is characterized by the presence of ethoxy and difluoro substituents on the benzene ring. The molecular formula of this compound is C8H9F2NO, and it has a molecular weight of 173.16 g/mol . This compound has garnered significant attention due to its unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-Ethoxy-2,6-difluoroaniline typically involves the reaction of 2,6-difluoroaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethoxy group onto the benzene ring. The reaction can be represented as follows:
2,6-Difluoroaniline+Ethyl IodideK2CO3,Refluxthis compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Ethoxy-2,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy or fluoro groups can be replaced by other nucleophiles under appropriate conditions. For example, halogenation reactions can introduce additional halogen atoms onto the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Ethoxy-2,6-difluoroaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,6-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Ethoxy-2,6-difluoroaniline can be compared with other similar compounds, such as:
2,6-Difluoroaniline: Lacks the ethoxy group, which may result in different chemical and biological properties.
3-Ethoxy-4,6-difluoroaniline: Has a different substitution pattern, which can affect its reactivity and applications.
3-Methoxy-2,6-difluoroaniline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical, chemical, and biological properties .
Properties
IUPAC Name |
3-ethoxy-2,6-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEWYZSXEPQBOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593836 | |
Record name | 3-Ethoxy-2,6-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651734-64-4 | |
Record name | 3-Ethoxy-2,6-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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